methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate
Overview
Description
“Methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate” is a chemical compound with the CAS Number: 1240527-42-7 . It has a molecular weight of 235.2 .
Molecular Structure Analysis
The IUPAC name for this compound is "methyl 3-cyclopropyl-7-oxo-6,7-dihydroisoxazolo[3,4-d]pyridazine-4-carboxylate" . The InChI code for this compound is "1S/C10H9N3O4/c1-16-10(15)7-5-6(9(14)12-11-7)13-17-8(5)4-2-3-4/h4H,2-3H2,1H3,(H,12,14)" .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Studies
- The compound is used in the synthesis of new classes of heterocyclic compounds, particularly pyridazin-3-one derivatives and 2-amino-5-arylazopyridines. These syntheses have been found to yield products with excellent yield and varied potential applications (Ibrahim & Behbehani, 2014).
- It has been involved in the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, a compound characterized using spectroscopic techniques and X-ray crystallography. This contributes to understanding the structural aspects of such compounds (Sallam et al., 2021).
Chemical Reactivity and Transformations
- Research has been done on the reactivity of related compounds, like methyl (3,6‐dichloropyridazin‐4‐yl)acetate, towards various nucleophiles. Such studies help in understanding the chemical behavior and potential applications of these compounds (Adembri et al., 1976).
- The compound has been used in the synthesis of oxazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidines, representing a new class of heterocyclic compounds. This expands the potential applications of pyridazine derivatives in various fields (Akbarzadeh et al., 2016).
Potential Applications in Medicinal Chemistry
- Although the information about its direct usage in medicinal chemistry is limited, the synthesis and structural analysis of related compounds suggest potential applications in developing new pharmaceutical agents. For example, studies on pyridazine derivatives show significant pharmaceutical importance, indicating a potential area for the application of methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate (Sallam et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-cyclopropyl-7-oxo-6H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-16-10(15)7-5-6(9(14)12-11-7)13-17-8(5)4-2-3-4/h4H,2-3H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKARDTIWAOVJJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)C2=NOC(=C21)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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